

Maleamic Acid: A Technical Safety and Mechanistic Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Maleamic acid*

Cat. No.: B7728437

[Get Quote](#)

CAS Number: 557-24-4

This technical guide provides a comprehensive overview of the safety information and potential mechanistic pathways associated with **maleamic acid**. The content is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

Maleamic acid, with the chemical formula $C_4H_5NO_3$, is the monoamide derivative of maleic acid.^[1] It exists as a white to off-white solid.^[2] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	115.09 g/mol	[3]
Melting Point	158-161 °C	[2][3]
Synonyms	(Z)-4-Amino-4-oxobut-2-enoic acid, Maleic acid monoamide	[4]

Safety Information

GHS Hazard Classification

Maleamic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

Hazard Class	Category	Hazard Statement
Skin Irritation	2	H315: Causes skin irritation
Eye Irritation	2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

Source:[4]

The signal word for **maleamic acid** is "Warning".[3] Precautionary statements include recommendations for handling and personal protective equipment to avoid contact with skin, eyes, and respiratory tract.[3]

Toxicological Data

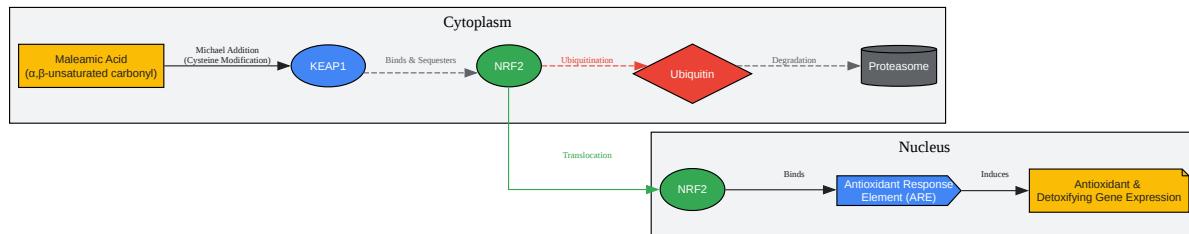
Specific quantitative toxicological data, such as LD50 (lethal dose, 50%) values, for **maleamic acid** are not readily available in the public domain. Much of the available toxicological literature focuses on the related compound, maleic acid. While the safety profile of maleic anhydride is often inferred from maleic acid due to its rapid hydrolysis, a similar direct correlation for **maleamic acid** has not been established. Therefore, the toxicological data for maleic acid should be interpreted with caution and not be directly extrapolated to **maleamic acid**.

Experimental Protocols for Safety Assessment

While specific experimental reports on the safety assessment of **maleamic acid** are not available, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are routinely employed for evaluating the safety of chemical substances. These include:

- OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. This method utilizes a three-dimensional reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[5][6][7][8][9] The test

chemical is applied topically to the tissue, and cell viability is measured to determine the irritant potential.[7][9]

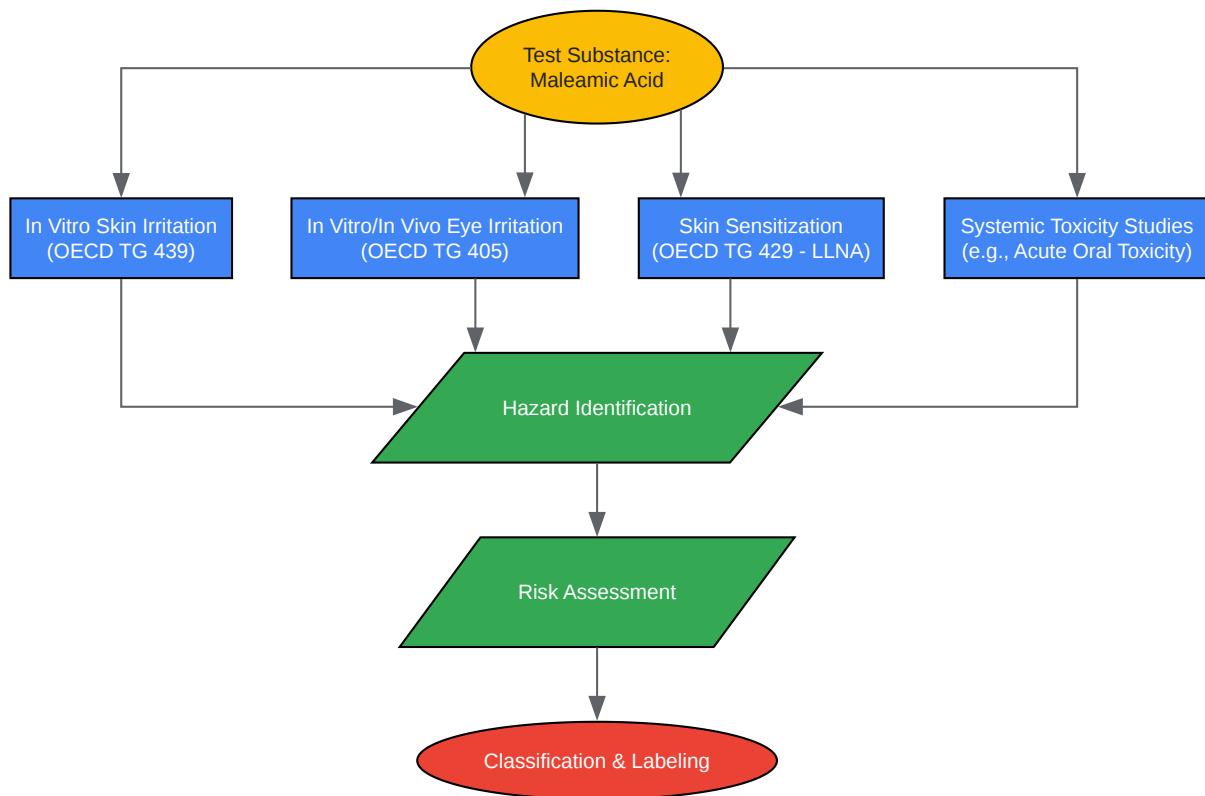

- OECD Test Guideline 405: Acute Eye Irritation/Corrosion. This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[4][10][11][12][13] The test substance is applied to the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are evaluated.[10][11]
- OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA). The LLNA is the preferred in vivo method for identifying skin sensitizing chemicals.[14][15] It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance as an indicator of a sensitization response.[1][14][16][17]

Potential Signaling Pathways and Mechanism of Action

Direct studies on the signaling pathways affected by **maleamic acid** are limited. However, as an α,β -unsaturated carbonyl compound, its mechanism of toxicity can be inferred from this class of molecules.[2][3][18]

α,β -Unsaturated carbonyl compounds are known to be soft electrophiles.[19] This chemical property allows them to react with soft biological nucleophiles, most notably the sulphydryl groups of cysteine residues in proteins, through a process called Michael addition.[3][19] This covalent modification of proteins can disrupt their function and lead to cellular stress.

A key signaling pathway that is often activated by such electrophilic compounds is the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway.[20]



[Click to download full resolution via product page](#)

NRF2 Activation by α,β-Unsaturated Carbonyls

Under normal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like **maleamic acid** can covalently modify specific cysteine residues on KEAP1. This modification leads to a conformational change in KEAP1, preventing it from binding to NRF2. As a result, NRF2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective genes involved in antioxidant defense and detoxification.

The following diagram illustrates the proposed workflow for assessing the safety of a compound like **maleamic acid**, integrating both in vitro and in vivo methods as per OECD guidelines.

[Click to download full resolution via product page](#)

General Workflow for Chemical Safety Assessment

Conclusion

Maleamic acid (CAS No. 557-24-4) is classified as a skin, eye, and respiratory irritant. While specific quantitative toxicological data for **maleamic acid** are scarce, its chemical structure as an α,β -unsaturated carbonyl compound suggests a potential mechanism of action involving the modification of cellular proteins and the activation of the NRF2 signaling pathway. A comprehensive safety assessment of **maleamic acid** would necessitate conducting standardized tests for skin and eye irritation, skin sensitization, and systemic toxicity, following established OECD guidelines. This technical guide underscores the importance of a thorough evaluation of chemical safety, integrating available data with an understanding of potential mechanistic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Mechanisms of the Conjugated α,β -Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. thepscience.eu [thepsci.eu]
- 7. senzagen.com [senzagen.com]
- 8. oecd.org [oecd.org]
- 9. iivs.org [iivs.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. flashpointsrl.com [flashpointsrl.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. flashpointsrl.com [flashpointsrl.com]
- 16. oecd.org [oecd.org]
- 17. toxiccoop.com [toxiccoop.com]
- 18. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Maleamic Acid: A Technical Safety and Mechanistic Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7728437#maleamic-acid-cas-number-and-safety-information\]](https://www.benchchem.com/product/b7728437#maleamic-acid-cas-number-and-safety-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com